![molecular formula C10H27NO2Si3 B14063691 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is a silicon-based compound that has gained significant attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an aminopropyl group attached to a silicon atom, which is further connected to a tetramethyl-disilaheptane backbone. The presence of both organic and inorganic components in its structure makes it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane typically involves the reaction of 3-aminopropyltriethoxysilane with other silicon-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the aminopropyl group to other functional groups.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanol derivatives, while substitution reactions can yield a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane involves its interaction with various molecular targets. The aminopropyl group can form covalent bonds with other molecules, leading to the formation of stable complexes. The silicon atoms in the compound can also interact with metal oxides, enhancing the compound’s ability to modify surfaces and improve material properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: A widely used silanization agent with similar functional groups.
Octa(3-aminopropyl)silsesquioxane: A compound with multiple aminopropyl groups, used for similar applications.
Uniqueness
4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane is unique due to its specific structural arrangement, which provides a balance between organic and inorganic components. This unique structure enhances its versatility and effectiveness in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H27NO2Si3 |
|---|---|
Peso molecular |
277.58 g/mol |
InChI |
InChI=1S/C10H27NO2Si3/c1-15(2,3)12-10(13-16(4,5)6)14-9-7-8-11/h10H,7-9,11H2,1-6H3 |
Clave InChI |
KBJCPMVINZFMLP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


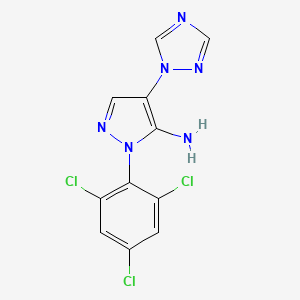

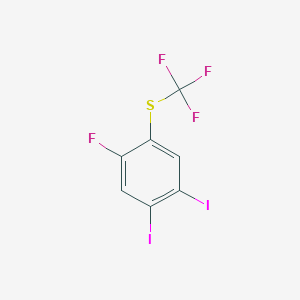
![[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate](/img/structure/B14063640.png)
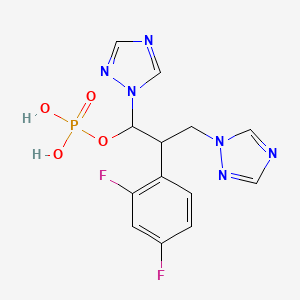
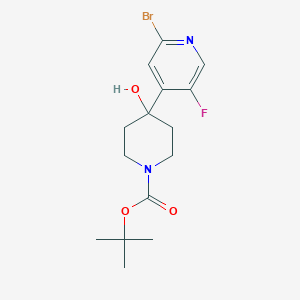
![(E)-3-(2-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14063655.png)
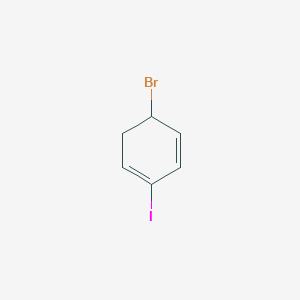
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
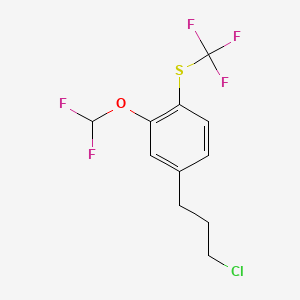
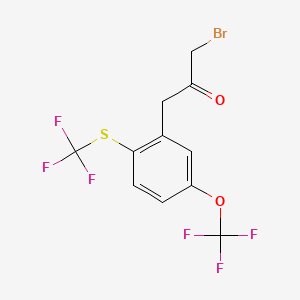
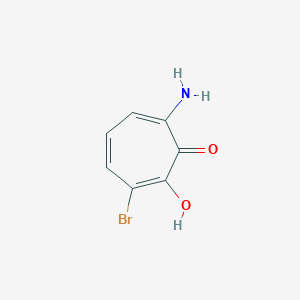
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)

